molecular formula C21H21ClN2O2 B11629928 Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11629928
M. Wt: 368.9 g/mol
InChI Key: OMDAMRRODPCECB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Amination: The 4-position amine group can be introduced through a nucleophilic substitution reaction using 2-ethylphenylamine.

    Esterification: The carboxylate ester group at the 3-position can be formed by reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or amino positions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, ammonia, room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-malarial agent due to its structural similarity to quinine and chloroquine.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the heme polymerase enzyme in malaria parasites, preventing the detoxification of heme and leading to parasite death. The compound may also interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An anti-malarial drug with a similar quinoline core.

    Quinine: A natural alkaloid used to treat malaria.

    Mefloquine: Another synthetic anti-malarial drug with a quinoline structure.

Uniqueness

Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific substitutions on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

ethyl 6-chloro-4-(2-ethylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H21ClN2O2/c1-4-14-8-6-7-9-18(14)24-20-16-11-15(22)10-13(3)19(16)23-12-17(20)21(25)26-5-2/h6-12H,4-5H2,1-3H3,(H,23,24)

InChI Key

OMDAMRRODPCECB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=C(C=C(C3=NC=C2C(=O)OCC)C)Cl

Origin of Product

United States

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